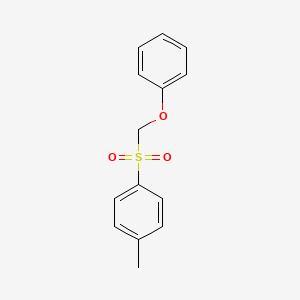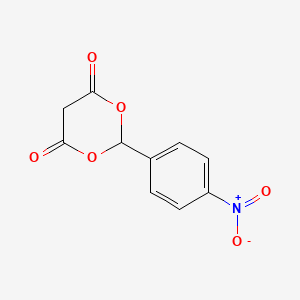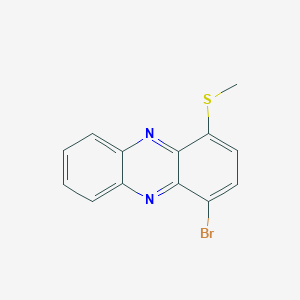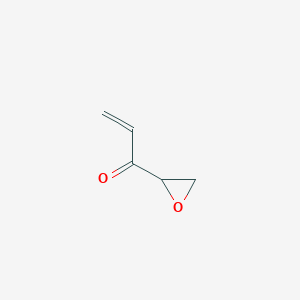
7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one, also known as herniarin, is a naturally occurring coumarin derivative. It is found in various plants, including species of the genus Herniaria. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the alkylation of 7-hydroxy-4-methylcoumarin with methoxyalkyl halides under basic conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with methoxyethyl chloride in the presence of potassium carbonate in acetone at reflux temperature yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be performed using optimized synthetic routes that ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor for the synthesis of other coumarin derivatives.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: It has been investigated for its potential use in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Mecanismo De Acción
The biological effects of 7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one are primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation. Additionally, the compound can scavenge free radicals, thereby exhibiting antioxidant properties. Its antimicrobial activity is believed to result from the disruption of microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Umbelliferone: A coumarin derivative with similar antioxidant and anti-inflammatory properties.
Scopoletin: Another coumarin derivative known for its antimicrobial and anti-inflammatory activities.
Esculetin: Exhibits similar biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 8-position and hydroxy group at the 7-position contribute to its unique reactivity and interaction with biological targets .
Propiedades
Número CAS |
54488-13-0 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
7-hydroxy-8-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-6-5-9(13)15-10-7(6)3-4-8(12)11(10)14-2/h3-5,12H,1-2H3 |
Clave InChI |
JHEDXMVWNCTPTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



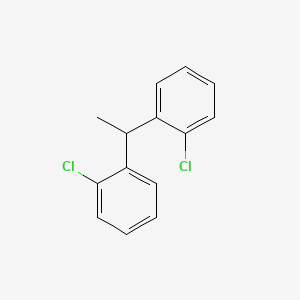

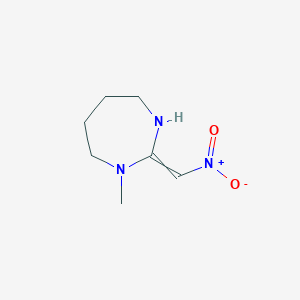



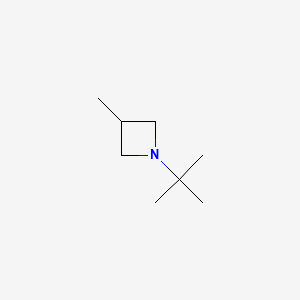
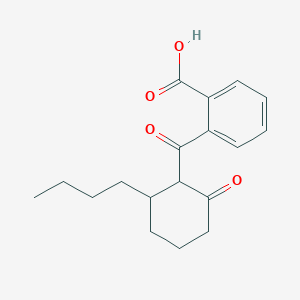
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
